![molecular formula C22H20ClN7O B2611422 (3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-50-3](/img/structure/B2611422.png)
(3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
The compound (3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazolo[4,5-d]pyrimidine ring, and a piperazine ring . It is part of the broader class of triazole derivatives, which are known for their diverse biological activities .
Scientific Research Applications
Heterocyclic Compound Synthesis and Application
Heterocyclic chemistry is a vital area of organic chemistry that involves the synthesis and study of cyclic compounds with atoms of at least two different elements as members of their ring(s). These compounds, including triazoles, pyrimidines, and piperazines, often serve as key building blocks in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Antimicrobial and Anticancer Activities
Many heterocyclic compounds are synthesized to explore their antimicrobial and anticancer properties. For instance, the synthesis and evaluation of novel pyrazole, pyrimidine, triazolo[1,5-c]pyrimidine, and pyrimido[1,6-b]-[1,2,4]triazine derivatives have demonstrated significant antimicrobial activities (El-Agrody et al., 2001), (Bektaş et al., 2007). These studies suggest that compounds with similar structural motifs could have potential applications in developing new antimicrobial and anticancer agents.
Synthesis Techniques and Chemical Transformations
The creation of complex heterocyclic compounds often involves multi-step chemical transformations, utilizing various reagents and conditions to introduce or modify functional groups. These synthetic methodologies contribute significantly to the advancement of organic chemistry and drug discovery, providing new tools and strategies for constructing molecules with desired biological activities.
Mechanistic Studies and Drug Development
Understanding the mechanisms of action of these compounds is crucial for drug development. Some heterocyclic compounds exhibit their biological activities by interacting with specific biological targets, such as enzymes, receptors, or DNA. This interaction can lead to the inhibition or modulation of biological processes, which is the basis for their potential therapeutic applications.
properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-5-7-18(8-6-15)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSKMMVIJVEXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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